molecular formula C13H22N2O3 B8612022 Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate

Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate

Cat. No.: B8612022
M. Wt: 254.33 g/mol
InChI Key: HUJVFMWGYSPZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an aminocyclobutyl moiety, which is further connected to a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods

Industrial Production Methods

Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and consistency of the production process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the BOC group to reveal the free amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as peptides and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate involves the reactivity of the BOC group and the aminocyclobutyl moiety. The BOC group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The pyrrolidone ring provides stability and structural diversity, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is unique due to its combination of a BOC-protected amine, a cyclobutyl ring, and a pyrrolidone ring. This structural arrangement provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-13(5-4-6-13)9-7-10(16)14-8-9/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

HUJVFMWGYSPZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2CC(=O)NC2

Origin of Product

United States

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